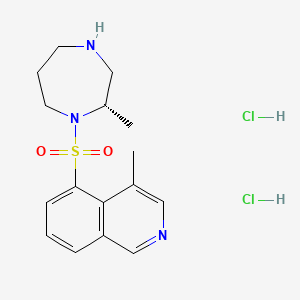

H-1152 dihydrochloride

Description

Properties

IUPAC Name |

4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOPDSJOLUQULZ-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880075 | |

| Record name | H 1152 dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871543-07-6, 451462-58-1 | |

| Record name | H 1152 dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-1152 Dihydrochloride: A Deep Dive into its Mechanism of Action as a Rho-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

H-1152 dihydrochloride (B599025) is a potent and selective, membrane-permeable small molecule inhibitor of Rho-associated protein kinase (ROCK).[1][2][3][4] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams to facilitate its application in research and drug development.

Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

H-1152 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Rho-kinases, ROCK1 and ROCK2. The Rho/ROCK pathway is a central regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.

The canonical activation of this pathway begins with the activation of the small GTPase RhoA. Upon stimulation by extracellular signals, guanine (B1146940) nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its active conformation. Activated RhoA then binds to and activates ROCKs.

ROCKs, in turn, phosphorylate a multitude of downstream substrates, leading to various cellular responses. A key substrate is Myosin Light Chain (MLC), which, upon phosphorylation, promotes the assembly of actin-myosin filaments and increases cellular contractility. Another critical substrate is the Myosin Light Chain Phosphatase (MLCP) targeting subunit (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits MLCP activity, further increasing the net phosphorylation of MLC.

H-1152, by inhibiting ROCK, effectively decouples it from its downstream targets. This leads to a reduction in the phosphorylation of substrates like MLC and MYPT1, resulting in decreased actomyosin (B1167339) contractility, disassembly of stress fibers, and modulation of other cellular behaviors.[5]

Signaling Pathway Diagram

Caption: H-1152 inhibits ROCK, blocking downstream signaling to MLC and MLCP.

Quantitative Data: Potency and Selectivity

H-1152 is a highly potent inhibitor of ROCK, with a significantly lower affinity for other kinases, highlighting its specificity.

| Target | Parameter | Value | Reference |

| ROCK | Ki | 1.6 nM | [1][4][6] |

| ROCK2 | IC50 | 12 nM | [1][2] |

| CaMKII | IC50 | 180 nM | [1] |

| PKG | IC50 | 360 nM | [1] |

| Aurora A | IC50 | 745 nM | [1] |

| PKA | IC50 | 3.03 µM | [1] |

| Src | IC50 | 3.06 µM | [1] |

| PKC | IC50 | 5.68 µM | [1] |

| Abl | IC50 | 7.77 µM | [1] |

| MKK4 | IC50 | 16.9 µM | [1] |

| MLCK | IC50 | 28.3 µM | [1] |

| EGFR | IC50 | 50 µM | [1] |

| GSK3α | IC50 | 60.7 µM | [1] |

| AMPK | IC50 | 100 µM | [1] |

| p38α | IC50 | 100 µM | [1] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Cellular Effects and Experimental Observations

The potent and selective inhibition of ROCK by H-1152 translates to a range of observable cellular effects.

| Cellular Process | Experimental Observation | Cell Type | H-1152 Concentration | Reference |

| MARCKS Phosphorylation | Dose-dependent inhibition of LPA-induced MARCKS phosphorylation. | Human Neuroteratoma (NT-2) | IC50 = 2.5 µM | [1][6][7] |

| Neurite Outgrowth | Increased neurite length. | Postnatal mouse spiral ganglia | 10 µM | [1][2][7] |

| Wound Healing | Suppression of cell migration and collagen lattice contraction. | Human Tenon's Capsule Fibroblasts | 10 µM | [5] |

| Cell Migration | Increased directional motility. | Microvascular Endothelial Cells | Not specified | [8] |

| Aortic Contraction | Inhibition of sulprostone-induced contractions. | Guinea Pig Aorta | IC50 = 190 nM | [7] |

| Dopaminergic Neuron Differentiation | Increased differentiation of embryonic stem cells into tyrosine hydroxylase-positive neurons. | Mouse Embryonic Stem Cells | 0.1 - 2 µM | [9] |

Key Experimental Protocols

Inhibition of MARCKS Phosphorylation in NT-2 Cells

This protocol is based on the methodology described by Ikenoya et al. (2002).[6]

-

Cell Culture: Human neuroteratoma (NT-2) cells are cultured in appropriate media.

-

Stimulation: Cells are stimulated with a Rho-activator, such as lysophosphatidic acid (LPA), to induce MARCKS phosphorylation.

-

Inhibitor Treatment: H-1152 is added to the cell culture at varying concentrations (e.g., 0.1-10 µM) prior to or concurrently with LPA stimulation.[1]

-

Lysis and Protein Extraction: Cells are lysed, and total protein is extracted.

-

Western Blotting: Protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with a phosphorylation site-specific antibody against phospho-Ser159 in MARCKS to detect the level of phosphorylation.

-

Data Analysis: The intensity of the phosphorylated MARCKS band is quantified and normalized to a loading control. The IC50 value is calculated from the dose-response curve.

Neurite Outgrowth Assay

This protocol is a general representation of methods used to assess the effect of H-1152 on neurite extension.[10]

-

Cell Culture: Primary neurons (e.g., dorsal root ganglion neurons) or neuronal cell lines are cultured on a suitable substrate.

-

Inhibitor Treatment: H-1152 is added to the culture medium at the desired concentration (e.g., 10 µM).[2]

-

Incubation: Cells are incubated for a sufficient period to allow for neurite extension (e.g., 24-48 hours).

-

Fixation and Staining: Cells are fixed and stained with neuronal markers (e.g., β-III tubulin) to visualize neurons and their neurites.

-

Imaging and Analysis: Images of the stained cells are captured using microscopy. The length of the longest neurite per neuron is measured using image analysis software.

-

Statistical Analysis: The average neurite length in H-1152-treated cultures is compared to that of control cultures.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro experiments using H-1152.

Conclusion

H-1152 dihydrochloride is a valuable pharmacological tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway. Its high potency and selectivity make it a reliable agent for dissecting the contributions of ROCK to various cellular and physiological processes. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize H-1152 in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. adooq.com [adooq.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Inhibition of Rho kinases increases directional motility of microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

H-1152 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-1152 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[1] As a key regulator of the actin cytoskeleton, ROCK is implicated in cell adhesion, motility, contraction, and proliferation. Consequently, H-1152 dihydrochloride has emerged as an invaluable pharmacological tool for elucidating the physiological and pathological functions of the Rho/ROCK signaling pathway. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its application in biomedical research.

Chemical and Physical Properties

This compound is a synthetic, membrane-permeable isoquinolinesulfonamide (B3044496) derivative.[2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride |

| Molecular Formula | C₁₆H₂₁N₃O₂S·2HCl |

| Molecular Weight | 392.34 g/mol |

| CAS Number | 871543-07-6 |

| Appearance | White to off-white solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 50 mM) |

| Storage | Desiccate at +4°C |

Mechanism of Action and the Rho/ROCK Signaling Pathway

This compound exerts its biological effects through the competitive inhibition of ROCK. The Rho family of small GTPases (most notably RhoA, RhoB, and RhoC) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. Upon activation by upstream signals, such as those from G protein-coupled receptors (GPCRs), Rho-GTP directly binds to and activates ROCK.

ROCK, in turn, phosphorylates a variety of downstream substrates, leading to the regulation of actin-myosin contractility and cytoskeletal dynamics. Key substrates include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting its interaction with actin and leading to cellular contraction.

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, inhibiting its phosphatase activity. This results in a net increase in phosphorylated MLC and enhanced contractility.

-

LIM Kinase (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the formation of stress fibers.

-

Ezrin/Radixin/Moesin (ERM) proteins: Phosphorylation of ERM proteins by ROCK promotes their activation and their role in linking the actin cytoskeleton to the plasma membrane.

This compound, by inhibiting ROCK, effectively blocks these downstream events, leading to cytoskeletal relaxation, reduced cell contractility, and disassembly of stress fibers.

Selectivity and Potency

This compound is a highly potent inhibitor of ROCK, with a reported Ki value of 1.6 nM and an IC50 value of 12 nM for ROCK2.[4][5] Its selectivity for ROCK over other kinases is a key advantage in its use as a research tool.

| Kinase | IC₅₀ (µM) |

| ROCKII | 0.012 |

| CAMKII | 0.180 |

| PKG | 0.360 |

| Aurora A | 0.745 |

| PKA | 3.03 |

| PKC | 5.68 |

| MLCK | 28.3 |

Data compiled from multiple sources.[6]

| Kinase | Ki (µM) |

| ROCK | 0.0016 |

| PKA | 0.63 |

| PKC | 9.27 |

| MLCK | 10.1 |

Data compiled from multiple sources.[4]

Experimental Protocols

In Vitro Inhibition of MARCKS Phosphorylation

Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) is a downstream effector of the Rho/ROCK pathway in neuronal cells.[1] Inhibition of its phosphorylation is a common method to assess the cellular activity of ROCK inhibitors.

Objective: To determine the dose-dependent effect of this compound on the phosphorylation of MARCKS in response to a ROCK pathway activator, such as lysophosphatidic acid (LPA).

Materials:

-

Human neuroteratoma (NT-2) cells

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

This compound stock solution (e.g., 10 mM in sterile water or DMSO)

-

Lysophosphatidic acid (LPA) stock solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MARCKS (Ser159) and anti-total MARCKS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment:

-

Plate NT-2 cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.

-

Stimulate the cells with LPA (e.g., 10 µM) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-MARCKS antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MARCKS.

-

Neurite Outgrowth Assay

This compound has been shown to promote neurite outgrowth in various neuronal cell types, likely by reducing ROCK-mediated growth cone collapse and cytoskeletal tension.

Objective: To quantify the effect of this compound on neurite length and branching in a neuronal cell line or primary neurons.

Materials:

-

Neuronal cells (e.g., PC12, SH-SY5Y, or primary dorsal root ganglion neurons)

-

Cell culture medium and supplements (e.g., nerve growth factor (NGF) for PC12 cells)

-

This compound stock solution

-

Poly-L-lysine or other appropriate coating for culture vessels

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope with image analysis software

Protocol:

-

Cell Plating:

-

Coat culture plates or coverslips with poly-L-lysine.

-

Plate neuronal cells at a low density to allow for clear visualization of individual neurites.

-

-

Treatment:

-

Allow cells to adhere for 24 hours.

-

Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control. For cell lines like PC12, co-treat with a differentiating agent like NGF.

-

Incubate for 24-72 hours.

-

-

Immunofluorescence Staining:

-

Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA for 1 hour.

-

Incubate with anti-β-III-tubulin antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites and count the number of branches per cell.

-

Quantify the results from a significant number of cells per condition.

-

In Vivo Applications

This compound has been utilized in various animal models to investigate the in vivo roles of ROCK. It has demonstrated effects in models of hypertension, erectile dysfunction, glaucoma, and cancer metastasis.

Formulation and Administration: For in vivo studies, this compound can be formulated for different routes of administration. A common formulation for intraperitoneal or intravenous injection involves dissolving the compound in a vehicle such as:

-

5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O

-

10% DMSO and 90% corn oil

For oral administration, it can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).

Dosage: The effective dose of this compound in vivo can vary depending on the animal model, the route of administration, and the specific application. Dosages in the range of 1-10 mg/kg have been reported in the literature. It is crucial to perform dose-response studies to determine the optimal dose for a particular experimental setup.

Pharmacokinetics: Detailed pharmacokinetic studies in various species are limited in the publicly available literature. Researchers should consider conducting pilot studies to determine the bioavailability, half-life, and optimal dosing schedule for their specific animal model.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound.

-

Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

-

Avoid inhalation of dust or aerosols. Handle in a well-ventilated area.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for more detailed safety information.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway. Its utility in both in vitro and in vivo models makes it an essential compound for researchers in cell biology, neuroscience, cardiovascular research, and oncology. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of ROCK-mediated cellular processes.

References

- 1. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

H-1152 Dihydrochloride: A Technical Guide to ROCK Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of H-1152 dihydrochloride (B599025), a potent, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). H-1152 is a valuable chemical probe for elucidating the cellular functions of ROCK and serves as a reference compound in drug discovery efforts targeting the Rho/ROCK signaling pathway. This document compiles quantitative inhibition data, details relevant experimental methodologies, and visualizes key concepts to offer a comprehensive resource for the scientific community.

Selectivity Profile of H-1152 Dihydrochloride

H-1152 is distinguished by its high affinity and potent inhibition of ROCK kinases. Its selectivity is established by comparing its inhibitory concentration against ROCK to that of a broad panel of other protein kinases. The data consistently demonstrates that H-1152 is significantly more potent against ROCK than other kinases, often by several orders of magnitude.

H-1152 demonstrates potent inhibition of ROCK in the low nanomolar range, establishing it as one of the canonical inhibitors for this kinase family.

Table 1: Inhibitory Activity of H-1152 against ROCK2

| Parameter | Value | Reference |

| Ki | 1.6 nM | [1][2] |

| IC50 | 12 nM (0.012 µM) | [1][3][4] |

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are key measures of inhibitor potency.

The utility of a chemical inhibitor is largely defined by its selectivity. H-1152 exhibits substantially lower potency against a wide array of other serine/threonine and tyrosine kinases, underscoring its specificity for ROCK. The inhibitory constants for H-1152 against several other kinases are in the micromolar range, highlighting a selectivity ratio of several hundred to several thousand-fold in favor of ROCK.[5]

Table 2: H-1152 IC50 and Ki Values for a Panel of Off-Target Kinases

| Kinase | IC50 (µM) | Ki (µM) | Reference |

| CaMKII | 0.180 | - | [1][4] |

| PKG | 0.360 | - | [1][3][4] |

| Aurora A | 0.745 | - | [1][3][4] |

| PKA | 3.03 | 0.63 | [1][3][4] |

| Src | 3.06 | - | [1] |

| PKC | 5.68 | 9.27 | [1][3][4] |

| Abl | 7.77 | - | [1] |

| MKK4 | 16.9 | - | [1] |

| MLCK | 28.3 | 10.1 | [1] |

| EGFR | 50.0 | - | [1] |

| GSK3α | 60.7 | - | [1] |

| AMPK | 100 | - | [1] |

| p38α | 100 | - | [1] |

Visualized Pathways and Processes

To better illustrate the context and application of H-1152, the following diagrams visualize the relevant biological pathway, a typical experimental workflow, and the inhibitor's selectivity logic.

Caption: Simplified Rho/ROCK signaling pathway leading to actomyosin contraction.

Caption: General workflow for a radiometric protein kinase inhibition assay.

Caption: H-1152 exhibits high selectivity for ROCK over other protein kinases.

Experimental Methodologies

The quantitative data presented in this guide are derived from biochemical assays designed to measure the catalytic activity of kinases. Understanding the methodology is critical for interpreting the data and designing future experiments.

A common method for determining the potency of an inhibitor is the radiometric assay, which measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[1]

-

Assay Mixture Preparation : A standard reaction mixture is prepared containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and 1 mM dithiothreitol.[1]

-

Reagents : Purified Rho-kinase enzyme and a suitable substrate (e.g., 40 µM S6-peptide) are added to the mixture.[1]

-

Inhibitor Addition : H-1152, dissolved typically in DMSO, is added at various concentrations to the assay mixture. It is crucial to maintain a consistent final DMSO concentration across all wells, as high concentrations can interfere with enzyme activity.[6]

-

Reaction Initiation : The enzymatic reaction is initiated by the addition of [γ-³²P]ATP at various concentrations.[1]

-

Incubation : The reaction is allowed to proceed at 30°C for a fixed time, typically 5 minutes, within the linear range of the assay.[1]

-

Reaction Termination and Detection : The reaction is stopped, often by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated peptide substrate. Unincorporated [γ-³²P]ATP is washed away. The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis : The Michaelis-Menten equation is used to calculate the Michaelis constant (Kₘ) and maximal velocity (Vₘₐₓ) of the kinase.[1] This data is then used in secondary plots to accurately calculate the inhibitory constant (Kᵢ) for H-1152.[1]

To establish selectivity, inhibitors are often tested against a large panel of kinases. These large-scale screens typically employ non-radiometric, high-throughput assay formats.

-

Common Assay Formats : These include fluorescence-based methods like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), as well as luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).[7]

-

General Principle : Most formats involve a kinase, a specific substrate, and ATP. The assay detects the product (phosphorylated substrate) or the consumption of a reactant (ATP). The signal is modulated by the presence of an active inhibitor.

-

Testing Conditions : For broad profiling, inhibitors are often first tested at a single high concentration (e.g., 0.5-1 µM) against hundreds of kinases to identify potential off-target interactions.[8] Follow-up dose-response curves are then generated for any "hits" to determine their IC₅₀ values.[9]

Conclusion

The available biochemical data robustly demonstrates that this compound is a highly potent and selective inhibitor of ROCK. With a Kᵢ of 1.6 nM for ROCK, it is several hundred to several thousand times more selective for ROCK than for other kinases such as PKA, PKC, and MLCK.[1][5] This strong selectivity profile makes H-1152 an indispensable tool for investigating the physiological and pathological roles of Rho-kinase in cellular processes and a critical reference compound for the development of new therapeutic agents targeting this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]

H-1152 Dihydrochloride: A Technical Guide to its Downstream Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-1152 dihydrochloride (B599025) is a potent, cell-permeable, and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] As a member of the isoquinolinesulfonamide (B3044496) class of compounds, H-1152 has become an invaluable tool for elucidating the diverse cellular functions regulated by the Rho/ROCK signaling pathway. This technical guide provides an in-depth overview of the known downstream targets of H-1152, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support researchers in their investigation of this critical cellular cascade.

Core Mechanism of Action

H-1152 exerts its primary inhibitory effect on ROCK by competing with ATP for binding to the kinase domain. It displays high affinity for ROCK2, with a Ki value of 1.6 nM and an IC50 value of 12 nM.[1][2][3] While highly selective for ROCK, at higher concentrations, H-1152 can inhibit other kinases. Understanding this selectivity profile is crucial for interpreting experimental results.

Table 1: Kinase Selectivity Profile of H-1152 Dihydrochloride

| Target Kinase | Ki (nM) | IC50 (µM) |

| ROCK2 | 1.6 | 0.012 |

| CaMKII | - | 0.180 |

| PKG | - | 0.360 |

| Aurora A | - | 0.745 |

| PKA | 630 | 3.03 |

| Src | - | 3.06 |

| PKC | 9270 | 5.68 |

| Abl | - | 7.77 |

| MKK4 | - | 16.9 |

| MLCK | 10100 | 28.3 |

| EGFR | - | 50.0 |

| GSK3α | - | 60.7 |

| AMPK | - | 100 |

| P38α | - | 100 |

Data compiled from multiple sources.[2][3][4]

Key Downstream Signaling Pathways and Targets

The inhibition of ROCK by H-1152 leads to the modulation of numerous downstream effectors, primarily involved in the regulation of the actin cytoskeleton, cell adhesion, and motility.

Figure 1: Overview of the RhoA/ROCK Signaling Pathway and Points of H-1152 Intervention.

Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC)

A primary function of ROCK is to increase the phosphorylation of Myosin Light Chain (MLC), which promotes actomyosin contractility, leading to the formation of stress fibers and focal adhesions. ROCK achieves this through a dual mechanism:

-

Direct phosphorylation of MLC: ROCK can directly phosphorylate MLC at Ser19.

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP, MYPT1, at Thr696 and Thr853. This phosphorylation inhibits MLCP activity, leading to a net increase in MLC phosphorylation.

H-1152, by inhibiting ROCK, prevents both the direct phosphorylation of MLC and the inhibitory phosphorylation of MYPT1. This results in decreased MLC phosphorylation and subsequent reduction in cellular contractility.

LIM Kinase (LIMK) and Cofilin

ROCK phosphorylates and activates LIM kinase (LIMK). Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inactivation of cofilin leads to the stabilization of actin filaments. By inhibiting ROCK, H-1152 prevents the activation of LIMK, leading to an increase in active, dephosphorylated cofilin, which promotes actin filament disassembly.

Ezrin/Radixin/Moesin (ERM) Proteins

ERM proteins act as cross-linkers between the plasma membrane and the actin cytoskeleton. Their activation is dependent on phosphorylation at a conserved C-terminal threonine residue. ROCK is a key kinase responsible for ERM phosphorylation. Treatment of cells with H-1152 has been shown to decrease the phosphorylation of ERM proteins, thereby disrupting the linkage between the cell membrane and the underlying actin network.

Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS)

MARCKS is an actin-binding protein that is a substrate for both Protein Kinase C (PKC) and ROCK. ROCK phosphorylates MARCKS at Ser159. H-1152 has been shown to dose-dependently inhibit the LPA-induced phosphorylation of MARCKS in neuronal cells, with an IC50 of 2.5 µM.[2][3] This inhibition is specific to the Rho/ROCK pathway, as H-1152 does not affect phorbol (B1677699) ester-induced, PKC-mediated MARCKS phosphorylation.[1]

Quantitative Data on Downstream Target Modulation

Table 2: Quantified Effects of H-1152 on Downstream Target Phosphorylation

| Target Protein | Phosphorylation Site | Cell Type | H-1152 Concentration | Observed Effect | Reference |

| MARCKS | Ser159 | Human Neuroteratoma (NT-2) | 0.1 - 10 µM | Dose-dependent inhibition of LPA-induced phosphorylation (IC50 = 2.5 µM) | [1][2][3] |

| Neurite Length | - | Dorsal Root Ganglion Neurons | 100 nM | Significant increase in neurite length after 8 hours | [5] |

Experimental Protocols

In Vitro Kinase Assay for H-1152 Activity

This protocol is adapted from a general kinase assay methodology and can be used to determine the Ki of H-1152 for ROCK.

Figure 2: Workflow for In Vitro Kinase Assay.

Materials:

-

Purified active ROCK enzyme

-

This compound

-

S6 peptide substrate (or other suitable ROCK substrate)

-

[γ-³²P]ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the assay mixture containing assay buffer, S6-peptide (40 µM), and varying concentrations of [γ-³²P]ATP.

-

Add different concentrations of H-1152 to the assay mixture. Include a vehicle control (e.g., DMSO).

-

Add the purified ROCK enzyme to the mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 5 minutes.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.

-

Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the Michaelis-Menten constant (Km) and maximal velocity (Vmax) of ROCK.

-

Use secondary plots (e.g., Dixon plot) to determine the inhibitory constant (Ki) of H-1152.

Western Blot Analysis of Target Protein Phosphorylation

This protocol provides a general framework for assessing the phosphorylation status of ROCK downstream targets in cell culture.

Figure 3: Western Blotting Experimental Workflow.

Materials:

-

Cell line of interest (e.g., HeLa, NIH3T3, NT-2)

-

This compound

-

Agonist to stimulate the Rho/ROCK pathway (e.g., LPA, thrombin)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein for targets like MYPT1, MLC, LIMK, cofilin, ERM, MARCKS)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 12-24 hours.

-

Pre-treat cells with various concentrations of H-1152 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 30-60 minutes). Include a vehicle control.

-

Stimulate cells with an appropriate agonist for a short period (e.g., 5-15 minutes) to induce phosphorylation of the target protein.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples and prepare with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL reagent and capture the chemiluminescent signal.

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

SILAC-Based Quantitative Proteomics Workflow

This protocol outlines a general workflow for identifying and quantifying global protein changes in response to H-1152 treatment.

Figure 4: SILAC Proteomics Experimental Workflow.

Procedure:

-

Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine), while the other is cultured in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) for at least five cell divisions to ensure complete incorporation.

-

Treatment: Treat the "heavy" cell population with H-1152 for a defined period (e.g., 24 hours). Treat the "light" population with a vehicle control.

-

Lysis and Mixing: Lyse both cell populations and combine the protein lysates in a 1:1 ratio.

-

Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs. The ratio of the intensities of the heavy to light peptides for a given protein reflects the change in that protein's expression level due to H-1152 treatment.

Conclusion

This compound is a powerful research tool for dissecting the multifaceted roles of the Rho/ROCK signaling pathway. Its high selectivity for ROCK allows for targeted investigations into the regulation of the actin cytoskeleton, cell adhesion, and migration. By understanding its downstream targets and employing the detailed experimental protocols provided in this guide, researchers can further unravel the intricate cellular processes governed by ROCK and explore the therapeutic potential of its inhibition. Future quantitative proteomics studies will undoubtedly provide a more comprehensive picture of the global cellular response to H-1152, revealing novel downstream effectors and pathway interactions.

References

- 1. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

H-1152 Dihydrochloride: A Technical Guide to its Signaling Pathway and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-1152 dihydrochloride (B599025) is a potent, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] As a member of the isoquinolinesulfonamide (B3044496) class of compounds, H-1152 has become an invaluable tool for elucidating the diverse cellular functions of the ROCK signaling pathway.[3] This pathway is a critical regulator of a wide array of cellular processes, including cytoskeletal dynamics, cell motility, adhesion, proliferation, and apoptosis. Consequently, ROCK inhibitors like H-1152 are of significant interest in both basic research and as potential therapeutic agents for a variety of diseases, including cancer, glaucoma, and cardiovascular disorders.

This technical guide provides an in-depth overview of the H-1152 dihydrochloride signaling pathway, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its application in a research and drug development setting.

Core Mechanism of Action: Inhibition of the ROCK Signaling Pathway

The primary mechanism of action of H-1152 is the competitive inhibition of the ATP-binding site of ROCK kinases.[1] The Rho family of small GTPases, primarily RhoA, activates ROCK, which in turn phosphorylates a multitude of downstream substrates. H-1152 effectively blocks this phosphorylation cascade.

The canonical ROCK signaling pathway and the inhibitory action of H-1152 are depicted below:

Caption: H-1152 inhibits ROCK, preventing downstream phosphorylation events.

Quantitative Data

H-1152 exhibits high potency and selectivity for ROCK kinases. The following tables summarize its inhibitory activity against a panel of kinases.

Table 1: Inhibitory Activity of H-1152 against ROCK Kinases

| Target | Kᵢ (nM) | IC₅₀ (nM) |

| ROCK | 1.6 | - |

| ROCK2 | - | 12 |

Data compiled from multiple sources.[1][2][3]

Table 2: Selectivity Profile of H-1152 against Other Kinases

| Kinase | IC₅₀ (µM) |

| CaMKII | 0.180 |

| PKG | 0.360 |

| Aurora A | 0.745 |

| PKA | 3.03 |

| Src | 3.06 |

| PKC | 5.68 |

| Abl | 7.77 |

| MKK4 | 16.9 |

| MLCK | 28.3 |

| EGFR | 50 |

| GSK3α | 60.7 |

| AMPK | 100 |

| p38α | 100 |

Data compiled from multiple sources.[2][4][5]

Cellular Effects of this compound

Inhibition of the ROCK signaling pathway by H-1152 leads to a variety of observable cellular effects:

-

Inhibition of MARCKS Phosphorylation: H-1152 dose-dependently inhibits the phosphorylation of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) in neuronal cells stimulated by the Rho-activator lysophosphatidic acid (LPA).[6]

-

Promotion of Neurite Outgrowth: By inhibiting ROCK, H-1152 can promote neurite extension.[1][7]

-

Modulation of Cell Migration and Adhesion: H-1152 can inhibit cell migration and alter cell adhesion by disrupting the formation of actin stress fibers and focal adhesions.

-

Reduction of Intraocular Pressure: In animal models, H-1152 has been shown to decrease intraocular pressure.

-

Proerectile Effects: H-1152 has demonstrated proerectile effects in rats.[4][8]

Experimental Protocols

The following are representative protocols for investigating the effects of this compound.

In Vitro Kinase Assay

This protocol is designed to determine the inhibitory activity of H-1152 against ROCK in a cell-free system.

Materials:

-

Purified active ROCK enzyme

-

This compound

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

Substrate peptide (e.g., a peptide derived from MYPT1)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of H-1152 in the kinase assay buffer.

-

In a 96-well plate, add the ROCK enzyme, the substrate peptide, and the different concentrations of H-1152 or vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using a radiometric assay).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

-

Quantify the incorporation of phosphate (B84403) into the substrate using a scintillation counter or measure the generated ADP using a luminometer.

-

Calculate the IC₅₀ value by plotting the percentage of kinase activity against the logarithm of the H-1152 concentration.

Western Blot Analysis of Downstream ROCK Targets

This protocol allows for the assessment of H-1152's effect on the phosphorylation state of ROCK substrates within cells.

Materials:

-

Cell line of interest (e.g., HeLa, NIH3T3)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., LPA or serum)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-MYPT1, anti-phospho-LIMK, anti-phospho-Cofilin, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal ROCK activity.

-

Pre-treat the cells with various concentrations of H-1152 or vehicle for 1-2 hours.

-

Stimulate the cells with a ROCK activator (e.g., 10% serum or 10 µM LPA) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of ROCK substrates.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the change in phosphorylation.

Cell Migration Assay (Scratch/Wound Healing Assay)

This assay evaluates the effect of H-1152 on cell migration.

Materials:

-

Cell line of interest

-

Culture plates

-

This compound

-

Pipette tip or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Plate cells in a culture dish to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove debris and replace the medium with fresh medium containing different concentrations of H-1152 or vehicle.

-

Image the scratch at time 0.

-

Incubate the cells and acquire images at regular intervals (e.g., every 6-12 hours).

-

Measure the width of the scratch at different time points to quantify the rate of cell migration into the empty space.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the effects of H-1152.

Caption: A typical workflow for studying H-1152's cellular effects.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the ROCK signaling pathway. Its well-characterized mechanism of action and the availability of robust experimental protocols make it an ideal compound for researchers in cell biology, pharmacology, and drug discovery. This guide provides a foundational understanding and practical framework for utilizing H-1152 to advance our knowledge of ROCK-mediated cellular processes and their implications in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 4. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad.com [bio-rad.com]

H-1152 Dihydrochloride: A Potent and Selective Rho-Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-1152 dihydrochloride (B599025) is a potent, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides a comprehensive overview of its inhibitory activity, detailing its Ki and IC50 values against ROCK and a panel of other kinases. Furthermore, this document outlines detailed experimental protocols for the determination of these values and illustrates the critical role of the Rho-kinase signaling pathway in cellular processes. The information presented herein is intended to serve as a valuable resource for researchers utilizing H-1152 dihydrochloride in their investigations.

Introduction

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is integral to a multitude of cellular functions, including the regulation of cytoskeletal dynamics, cell adhesion, motility, and contraction. Dysregulation of this pathway has been implicated in the pathophysiology of various diseases, including cancer, cardiovascular disorders, and neurological conditions.

This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of ROCK. Its high potency and selectivity make it a preferred inhibitor for both in vitro and in vivo studies. This guide summarizes the quantitative data regarding its inhibitory profile, provides detailed experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Quantitative Inhibitory Profile

The inhibitory potency of this compound is characterized by its inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50). These values quantify the affinity of the inhibitor for its target enzyme and its functional inhibitory strength, respectively.

Inhibitor Constant (Ki)

The Ki value represents the dissociation constant of the inhibitor-enzyme complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity.

| Target | Ki Value (nM) |

| Rho-kinase | 1.6[1][2][3][4] |

| PKA | 630[1][2] |

| PKC | 9270[1][2] |

| MLCK | 10100[1][2] |

Table 1: Ki values of this compound for Rho-kinase and other selected kinases.

Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a functional measure of inhibitor potency.

| Target | IC50 Value (nM) |

| ROCK2 | 12[1][2][4][5][6][7] |

| CaMKII | 180[1][2][5][6][7] |

| PKG | 360[1][2][5][6][7] |

| Aurora A | 745[1][2][5][6][7] |

| PKA | 3030[1][2][5][6][7] |

| Src | 3060[1][2] |

| PKC | 5680[1][2][5][6][7] |

| Abl | 7770[1][2] |

| MKK4 | 16900[1][2] |

| MLCK | 28300[1][2][5][6][7] |

| EGFR | 50000[1][2] |

| GSK3α | 60700[1][2] |

| AMPK | 100000[1][2] |

| p38α | 100000[1][2] |

Table 2: IC50 values of this compound against a panel of protein kinases, demonstrating its high selectivity for ROCK2.

In a cellular context, H-1152 has been shown to inhibit the phosphorylation of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) in human neuroteratoma (NT-2) cells stimulated by the Rho-activator lysophosphatidic acid (LPA) with an IC50 of 2.5 µM.[1][2]

Signaling Pathway

This compound exerts its effects by inhibiting the Rho-kinase (ROCK). The canonical Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a variety of downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.

Caption: The Rho/ROCK Signaling Pathway and the inhibitory action of H-1152.

Experimental Protocols

The determination of Ki and IC50 values is crucial for characterizing the potency and selectivity of enzyme inhibitors. Below are detailed methodologies for these key experiments.

Determination of Ki Value (In Vitro Kinase Assay)

This protocol describes a radiometric assay to determine the inhibitor constant (Ki) of this compound for Rho-kinase.

Caption: Experimental workflow for the determination of the Ki value of H-1152.

Methodology:

-

Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and 1 mM dithiothreitol (B142953) (DTT). Prepare stock solutions of purified active Rho-kinase, a suitable substrate (e.g., S6-peptide), and [γ-32P]ATP. Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a microtiter plate, combine the assay buffer, purified Rho-kinase, and the substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

-

Reaction Initiation: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.

-

Substrate Capture and Washing: Spot an aliquot of the reaction mixture onto phosphocellulose paper or a membrane. Wash the paper/membrane extensively to remove unincorporated [γ-32P]ATP.

-

Radioactivity Measurement: Quantify the amount of 32P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Calculate the Michaelis constant (Km) for the substrate. Use the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) to determine the Ki value.

Determination of IC50 Value (Cell-Based Assay)

This protocol describes a cell-based assay to determine the IC50 value of this compound by measuring the inhibition of a downstream ROCK target, such as the phosphorylation of Myosin Light Chain (MLC) or MARCKS.

Caption: Experimental workflow for the cell-based determination of the IC50 value of H-1152.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) in 96-well plates and grow to 70-80% confluency.

-

Serum Starvation: To reduce basal levels of ROCK activity, serum-starve the cells for several hours or overnight.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle-only control.

-

Cell Stimulation: Stimulate the cells with a known activator of the Rho/ROCK pathway, such as lysophosphatidic acid (LPA) or serum, for a short duration (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent analysis.

-

Detection of Phosphorylation:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated MLC (p-MLC) and total MLC. Use appropriate secondary antibodies and a detection reagent to visualize the bands.

-

Cell-Based ELISA: For a higher throughput method, use a cell-based ELISA kit to quantify the levels of p-MLC directly in the 96-well plate.

-

-

Data Analysis: Quantify the signal for p-MLC and normalize it to the signal for total MLC. Calculate the percentage of inhibition for each concentration of H-1152 relative to the stimulated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of Rho-kinase, making it an invaluable tool for studying the multifaceted roles of the Rho/ROCK signaling pathway. The comprehensive data on its Ki and IC50 values, along with the detailed experimental protocols provided in this guide, will aid researchers in designing and interpreting experiments aimed at understanding the physiological and pathological functions of ROCK and in the development of novel therapeutics targeting this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

H-1152 Dihydrochloride: A Comprehensive Technical Guide to its Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-1152 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of various cellular processes. This document provides an in-depth technical overview of the biological effects of H-1152 dihydrochloride, summarizing its mechanism of action, quantitative inhibitory data, and its impact on cellular signaling pathways. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate its application in research and drug development.

Introduction

This compound is an isoquinolinesulfonamide (B3044496) derivative that acts as a competitive inhibitor at the ATP-binding site of ROCK.[1] It exhibits high selectivity for ROCK over other serine/threonine kinases, making it a valuable tool for elucidating the physiological and pathological roles of the Rho/ROCK signaling pathway.[2] This pathway is integral to the regulation of cell shape, motility, contraction, and proliferation.[3] Consequently, H-1152 has been utilized in a wide range of studies, from investigating fundamental cellular processes to exploring its therapeutic potential in conditions such as glaucoma, erectile dysfunction, and neuronal regeneration.[4][5]

Mechanism of Action

This compound exerts its biological effects primarily through the potent and selective inhibition of Rho-associated kinases, ROCK1 and ROCK2.[6][7] The small GTPase RhoA activates ROCK, which in turn phosphorylates a variety of downstream substrates.[3] A key substrate is the myosin binding subunit (MBS) of myosin light chain (MLC) phosphatase, and its phosphorylation by ROCK leads to the inhibition of MLC phosphatase activity.[3] This results in a net increase in the phosphorylation of MLC, promoting actin-myosin interaction and cellular contraction.[3] H-1152, by inhibiting ROCK, prevents these downstream phosphorylation events, leading to a reduction in cellular contractility and other ROCK-mediated processes.

Quantitative Inhibitory Data

The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for H-1152 against ROCK and a panel of other kinases.

Table 1: Inhibitory Potency of H-1152 against ROCK

| Target | Ki | IC50 | Reference(s) |

| ROCK | 1.6 nM | - | [1][6][7] |

| ROCK2 | - | 12 nM | [6][7][8] |

Table 2: Selectivity Profile of H-1152 against Other Kinases

| Kinase | IC50 (µM) | Reference(s) |

| CaMKII | 0.180 | [6][7][8] |

| PKG | 0.360 | [6][7][8] |

| Aurora A | 0.745 | [6][7][8] |

| PKA | 3.03 | [6][7][8] |

| Src | 3.06 | [6][7] |

| PKC | 5.68 | [6][7][8] |

| MLCK | 28.3 | [6][7][8] |

| Abl | 7.77 | [6][7] |

| EGFR | 50.0 | [6][7] |

| MKK4 | 16.9 | [6][7] |

| GSK3α | 60.7 | [6][7] |

| AMPK | 100 | [6][7] |

| P38α | 100 | [6][7] |

Note: A glycyl derivative of H-1152 has been developed with improved selectivity for ROCKII, showing IC50 values of >10 µM for PKA and PKC.

Signaling Pathways

H-1152 primarily targets the Rho/ROCK signaling pathway, which is activated by various upstream signals and regulates a multitude of downstream cellular functions.

Biological Effects

In Vitro Effects

-

Inhibition of MARCKS Phosphorylation: In human neuroteratoma (NT-2) cells, H-1152 dose-dependently inhibits the lysophosphatidic acid (LPA)-induced phosphorylation of myristoylated alanine-rich C kinase substrate (MARCKS) with an IC50 of 2.5 µM.[6][9]

-

Neurite Outgrowth: H-1152 promotes neurite extension in cultured spiral ganglion neurons and dorsal root ganglion neurons.[5][8] At a concentration of 10 µM, it has been shown to increase neurite length.[6]

-

Cell Contraction: H-1152 inhibits contractions in various smooth muscle preparations, such as guinea pig aorta, with an IC50 of 190 nM for sulprostone-induced contractions.[8] It also reduces the contractility of human Tenon's capsule fibroblasts.[2]

-

Cytoskeletal Organization: Treatment with H-1152 leads to the disassembly of stress fibers in a dose-dependent manner.[2]

In Vivo Effects

-

Intraocular Pressure: In rat eyes, H-1152 has been shown to cause a significant decrease in intraocular pressure.[4]

-

Erectile Function: Intraperitoneal administration of H-1152 in rats has demonstrated proerectile effects by increasing cavernous nerve stimulation-induced erectile responses.[4]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of H-1152 against ROCK using a radiometric assay.

Methodology:

-

Assay Mixture Preparation: Prepare an assay mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM dithiothreitol, and a suitable ROCK substrate (e.g., 40 µM S6-peptide).[7]

-

Enzyme and Inhibitor Addition: Add purified Rho-kinase to the assay mixture. Subsequently, add varying concentrations of this compound.

-

Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Carry out the reaction at 30°C for a defined period (e.g., 5-10 minutes).

-

Reaction Termination: Stop the reaction, typically by adding a strong acid like phosphoric acid.

-

Quantification: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of H-1152 that inhibits 50% of the kinase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based MARCKS Phosphorylation Assay

Methodology:

-

Cell Culture: Culture human neuroteratoma (NT-2) cells in appropriate media.

-

Serum Starvation: Prior to stimulation, serum-starve the cells to reduce basal signaling activity.

-

Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Stimulation: Stimulate the cells with a Rho activator, such as lysophosphatidic acid (LPA), to induce ROCK-mediated signaling.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a phosphorylation site-specific antibody against phospho-Ser159 in MARCKS. A total MARCKS antibody should be used as a loading control.

-

Densitometry: Quantify the band intensities to determine the effect of H-1152 on MARCKS phosphorylation.

Preparation of Stock and In Vivo Solutions

Stock Solution Preparation:

-

This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[8] To prepare a stock solution, dissolve the compound in the desired solvent to the target concentration. For cellular assays, it is common to prepare a concentrated stock in DMSO and then dilute it in culture medium.

In Vivo Formulation (Example):

For in vivo experiments, H-1152 can be formulated for administration. An example of a formulation for intraperitoneal or oral administration is as follows:

-

Prepare a stock solution of H-1152 in DMSO.

-

Sequentially add co-solvents. For example, add the DMSO stock to PEG300 and mix. Then add Tween-80 and mix. Finally, add saline to the desired final volume.[7] A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

-

It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[7]

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway. Its well-characterized inhibitory profile and demonstrated efficacy in a variety of in vitro and in vivo models make it an invaluable asset for researchers in cell biology, neuroscience, and pharmacology. The detailed information and protocols provided in this guide are intended to support the effective application of H-1152 in advancing our understanding of ROCK-mediated biological processes and in the exploration of novel therapeutic strategies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 9. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

H-1152 Dihydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-1152 dihydrochloride (B599025) is a potent, selective, and membrane-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] As a member of the isoquinolinesulfonamide (B3044496) class of compounds, H-1152 has emerged as a critical tool in neuroscience research, enabling the elucidation of ROCK signaling pathways in various physiological and pathological processes.[3][4] This technical guide provides an in-depth overview of H-1152 dihydrochloride, including its mechanism of action, key experimental data, detailed protocols, and its application in neuroscience.

Mechanism of Action

This compound exerts its effects primarily through the competitive inhibition of the ATP-binding site of ROCK. This action prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes. The Rho/ROCK pathway is a critical regulator of cell shape, motility, and contraction by influencing the actin cytoskeleton.[5][6] In the context of neuroscience, this pathway is a key player in growth cone collapse, neurite retraction, and the inhibition of axonal regeneration.[5][7][8] By inhibiting ROCK, H-1152 effectively mitigates these inhibitory signals, promoting neurite outgrowth and offering a promising avenue for therapeutic intervention in neurological disorders.[7][8]

Quantitative Data: Inhibitory Profile of H-1152

H-1152 exhibits high selectivity for ROCK kinases. The following tables summarize its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against a panel of kinases, highlighting its potency and selectivity for ROCK2.

Table 1: Inhibitory Potency (Ki) of H-1152

| Target Kinase | Ki (nM) |

| Rho-kinase | 1.6[1][2] |

| PKA | 630[1][2] |

| PKC | 9270[1][2] |

| MLCK | 10100[1][2] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of H-1152

| Target Kinase | IC50 (µM) |

| ROCK2 | 0.012 [1][3][9][10][11] |

| CaMKII | 0.180[1][9][10][11] |

| PKG | 0.360[1][9][10][11] |

| Aurora A | 0.745[1][9][10][11] |

| PKA | 3.03[1][9][10][11] |

| Src | 3.06[1] |

| PKC | 5.68[1][9][10][11] |

| Abl | 7.77[1] |

| MKK4 | 16.9[1] |

| MLCK | 28.3[1][3][10] |

| EGFR | 50[1] |

| GSK3α | 60.7[1] |

| AMPK | 100[1] |

| p38α | 100[1] |

Signaling Pathway

The Rho/ROCK signaling pathway plays a central role in mediating signals from the extracellular matrix and various signaling molecules to regulate cytoskeletal dynamics. The following diagram illustrates the canonical Rho/ROCK pathway and the point of inhibition by H-1152.

Experimental Protocols

In Vitro Neurite Outgrowth Assay

This protocol is adapted from studies investigating the effect of H-1152 on neurite extension in the presence of inhibitory substrates.[7][8]

1. Cell Culture and Plating:

-

Culture dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., Ntera-2) under standard conditions.[8]

-

For co-culture experiments, plate Schwann cells on culture dishes and allow them to reach sub-confluence.[7]

-

Plate neurons onto culture surfaces pre-coated with an inhibitory substrate such as chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) or on top of the Schwann cell layer.[7][8]

2. H-1152 Treatment:

-

Prepare a stock solution of this compound in sterile water or DMSO.[7][10]

-

Dilute the stock solution in culture medium to the desired final concentration. Typical concentrations for in vitro neurite outgrowth assays range from 100 nM to 10 µM.[1][7]

-

Add the H-1152 containing medium to the cells. Include a vehicle control group (medium with the same concentration of water or DMSO).

3. Incubation and Analysis:

-

Incubate the cells for a period of 8 to 24 hours to allow for neurite extension.[7]

-

Fix the cells with 4% paraformaldehyde.

-

Perform immunocytochemistry for a neuronal marker (e.g., βIII-tubulin) to visualize neurites.

-

Capture images using a fluorescence microscope and measure the length of the longest neurite for each neuron using image analysis software.

-

Statistically compare the neurite lengths between the control and H-1152 treated groups.[7]

In Vivo Animal Studies

The following provides a general framework for in vivo studies, for instance, in a rat model of spinal cord injury or optic nerve crush.[5][8]

1. Animal Model:

-

Induce a spinal cord injury or optic nerve crush in adult rats under appropriate anesthesia and sterile conditions.

2. H-1152 Administration:

-

H-1152 can be administered systemically or locally. For local administration, an intrathecal or intravitreal injection can be performed.

-

A typical dosage for in vivo studies might range from 1 to 10 mg/kg, depending on the administration route and animal model.

-

Dissolve this compound in a suitable vehicle such as saline or a solution containing DMSO, PEG300, and Tween-80 for systemic administration.[1]

3. Behavioral and Histological Analysis:

-

Assess functional recovery over a period of weeks using appropriate behavioral tests (e.g., locomotor rating scales for spinal cord injury).

-

At the end of the study, perfuse the animals and collect the spinal cord or optic nerve tissue.

-

Perform histological analysis, including immunohistochemistry for axonal markers (e.g., neurofilament) to quantify axonal regeneration.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro experiment investigating the neuroprotective or regenerative effects of H-1152.

Applications in Neuroscience Research

This compound has been instrumental in advancing our understanding of the role of ROCK signaling in the nervous system. Key research applications include:

-

Axonal Regeneration and Spinal Cord Injury: By overcoming the inhibitory signals present in the central nervous system (CNS) environment, H-1152 promotes axonal regeneration, making it a valuable tool in spinal cord injury research.[5][8]

-

Neurite Outgrowth: H-1152 has been shown to enhance neurite outgrowth from various neuronal populations, even in the presence of inhibitory molecules like myelin-associated glycoproteins and chondroitin sulfate proteoglycans.[7][8]

-

Glaucoma: Research suggests that ROCK inhibitors, including H-1152, can lower intraocular pressure by increasing aqueous humor outflow through the trabecular meshwork.[12][13][14][15] This has positioned ROCK as a promising target for glaucoma treatment.

-

Other Neurological Disorders: The involvement of the Rho/ROCK pathway in neuronal apoptosis and inflammation suggests potential applications of H-1152 in studying and potentially treating other neurological conditions such as stroke, Alzheimer's disease, and Parkinson's disease.[6]

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway in the nervous system. Its ability to promote neurite outgrowth and axonal regeneration has significant implications for the development of novel therapeutic strategies for a range of neurological disorders. This guide provides a comprehensive resource for researchers utilizing H-1152, from understanding its fundamental mechanism of action to implementing detailed experimental protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rho-ROCK inhibition in the treatment of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]